Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate
Description
Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate is a cyclohexane-based ester derivative featuring a morpholine-4-carbonylamino substituent.
Properties
IUPAC Name |
methyl 1-(morpholine-4-carbonylamino)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-18-11(16)13(5-3-2-4-6-13)14-12(17)15-7-9-19-10-8-15/h2-10H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQNPRDYNSESJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)NC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with morpholine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the amide bond: Cyclohexanecarboxylic acid is reacted with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate amide.
Esterification: The intermediate amide is then reacted with methyl chloroformate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester and amide groups to alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives and carboxylic acids.
Reduction: Formation of cyclohexanol derivatives and primary amines.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Chemical Properties and Structure
Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate has a complex molecular structure characterized by the presence of a morpholine ring and a cyclohexane backbone. Its molecular formula is C13H19N3O3, and it features a carboxylate group that enhances its reactivity and biological activity.
Medicinal Chemistry
This compound is being investigated for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro studies demonstrated that it can induce apoptosis in glioblastoma cells, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| U-87 (Glioblastoma) | 19.6 ± 1.5 | High |
| MDA-MB-231 (Breast Cancer) | 30% reduction at 100 µM | Moderate |
The mechanism of action involves the activation of caspases and cell cycle arrest, which are critical pathways in cancer treatment.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the development of other biologically active molecules. Its unique structure allows for various chemical modifications that can lead to the synthesis of novel compounds with enhanced biological properties.
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities, which are crucial for mitigating oxidative stress-related diseases. Studies using the DPPH radical scavenging method revealed that it possesses significant antioxidant activity.
| Compound | DPPH Scavenging Activity (%) | Comparison |
|---|---|---|
| This compound | High | Higher than ascorbic acid |
| Ascorbic Acid | Moderate | Standard reference |
This indicates that it may have therapeutic applications in conditions associated with oxidative damage.
Study on Anticancer Activity
A comprehensive study was conducted to evaluate the anticancer effects of this compound against various cancer cell lines. The findings indicated significant cytotoxicity in glioblastoma cells compared to breast cancer cells, emphasizing the need for further research into its mechanisms and potential therapeutic uses .
Mechanism of Action Analysis
The compound's mechanism involves interaction with specific molecular targets, leading to apoptosis in cancer cells. The activation of caspases plays a pivotal role in this process, highlighting its potential as a drug candidate for cancer therapy .
Mechanism of Action
The mechanism of action of Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analysis
- Morpholine vs. Other Substituents: The morpholin-4-ylcarbonylamino group in the target compound distinguishes it from simpler amines (e.g., methylamino in ) or carbamates (e.g., Boc in ). Morpholine enhances hydrophilicity and may improve blood-brain barrier penetration in drug candidates .
- Stereochemistry: Compounds like trans-Methyl 4-(N-Boc-amino)cyclohexanecarboxylate highlight the importance of stereochemistry in biological activity, whereas the target compound’s stereochemistry remains unspecified in available data.
- Aromatic vs.
Physicochemical Properties
- Melting Points: Analogs such as ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate exhibit melting points of 418–420 K , while methyl esters (e.g., ) typically have lower melting points due to reduced polarity.
- Solubility : The morpholine moiety likely increases aqueous solubility compared to halogenated or aromatic analogs .
Biological Activity
Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This structure includes a cyclohexane ring, a morpholine group, and a carboxylate moiety, which contribute to its pharmacological properties.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may modulate pathways associated with fatty acid synthesis and metabolism by inhibiting key enzymes such as acetyl-CoA carboxylase (ACC) .
- Receptor Interaction : Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing neurochemical pathways that could be relevant for treating conditions like anxiety and depression.
Anti-inflammatory Effects
Research indicates that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For example, derivatives have shown the ability to inhibit the production of pro-inflammatory cytokines and enzymes such as lipoxygenases (LOXs), which are implicated in inflammatory diseases .
Case Studies
- In Vitro Studies : In a study examining the effects of similar compounds on human neutrophils, significant inhibition of superoxide production was observed, indicating potential for anti-inflammatory applications .
- Animal Models : In vivo studies using rodent models have demonstrated that administration of related compounds can reduce markers of inflammation and improve metabolic profiles in conditions such as obesity and diabetes .
Research Findings
A summary table of key research findings related to this compound is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
